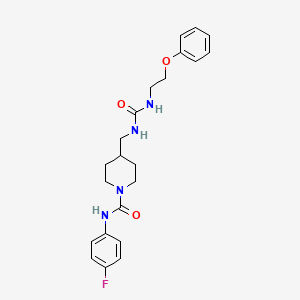

N-(4-氟苯基)-4-((3-(2-苯氧基乙基)脲基)甲基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that interact with dopamine receptors, specifically the D3 receptor subtype. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with biological systems, as well as their synthesis and structural properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include nucleophilic substitution reactions, as well as the formation of amide linkages. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides involves the preparation of arylcarboxamides and their evaluation for binding at dopamine receptors . Similarly, the synthesis of a bis(ether-carboxylic acid) precursor for polyamides involves nucleophilic fluorodisplacement and alkaline hydrolysis . These methods could potentially be adapted for the synthesis of N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide by incorporating the appropriate functional groups and core structures.

Molecular Structure Analysis

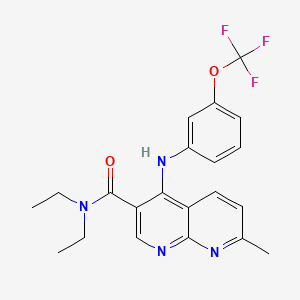

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including NMR and MS spectroscopy . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The structure of the compound is likely to feature a piperidine ring, a fluorophenyl group, and a phenoxyethylureido moiety, which could influence its binding properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. The amide linkage, in particular, plays a critical role in the selectivity of the compound for dopamine D3 receptors over D2 receptors . The presence of a carbonyl group in the amide linker is essential for maintaining high affinity for the D3 receptor. The reactivity of the compound could also be modulated by the introduction of substituents on the aromatic rings, which can affect the overall electronic distribution and steric hindrance.

Physical and Chemical Properties Analysis

Compounds with structural similarities to N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide exhibit a range of physical and chemical properties. For example, aromatic polyamides derived from related structures show high thermal stability and are soluble in various organic solvents . These properties are indicative of the robustness of the molecular architecture and its potential applicability in various fields, such as materials science. The solubility and thermal behavior of the compound could be inferred based on these related structures, suggesting that it may also possess favorable processing and stability characteristics.

科学研究应用

发现与开发

N-(4-氟苯基)-4-((3-(2-苯氧基乙基)脲基)甲基)哌啶-1-甲酰胺是一类化合物的组成部分,该类化合物因其在治疗应用中的潜力而受到探索,特别是针对激酶抑制和受体拮抗作用。例如,发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺作为有效的和选择性的 Met 激酶抑制剂,突出了氟苯基取代化合物在靶向 Met 激酶超家族(癌症治疗中的一个关键领域)中的重要性 (Schroeder 等,2009)。

代谢和药代动力学

对新型化合物(例如 SB-649868,一种食欲素 1 和 2 受体拮抗剂)的处置和代谢的研究揭示了氟苯基取代化合物的药代动力学和代谢途径。这些发现对于了解消除过程、半衰期和血浆中的主要循环成分至关重要,有助于开发更有效和更安全的治疗剂 (Renzulli 等,2011)。

合成和化学性质

新化合物的合成和表征为其化学性质和潜在应用提供了宝贵的见解。例如,源自 9,9-双[4-(4-羧基苯氧基)苯基]芴的新型联苯芴基芳香族聚酰胺的合成说明了制造具有高热稳定性和有机溶剂溶解性的材料的过程,该材料可用于材料科学和工程 (Hsiao 等,1999)。

生物学和抗病毒活性

探索用非布索坦掺杂的哌嗪的新型脲和硫脲衍生物,并评估其抗病毒和抗菌活性,证明了氟苯基取代化合物的生物学相关性。这些研究表明此类化合物在开发具有抗病毒和抗菌特性的新型治疗剂方面的潜力 (Reddy 等,2013)。

属性

IUPAC Name |

N-(4-fluorophenyl)-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c23-18-6-8-19(9-7-18)26-22(29)27-13-10-17(11-14-27)16-25-21(28)24-12-15-30-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,26,29)(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBIZCATEAXZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(1H-indol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2516582.png)

![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)